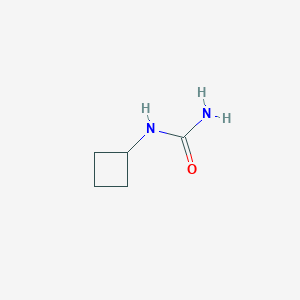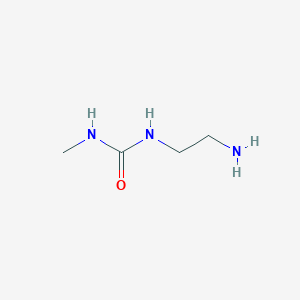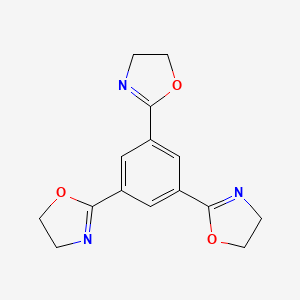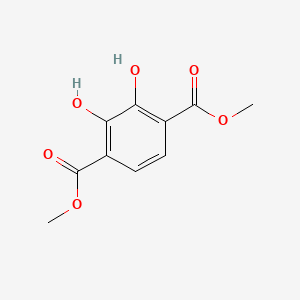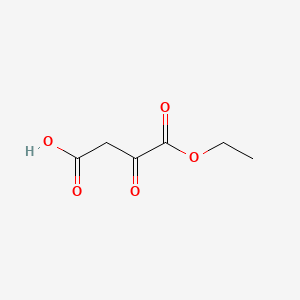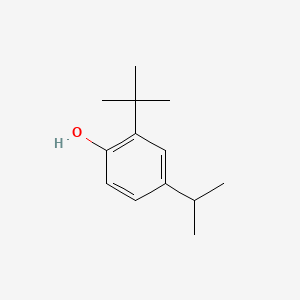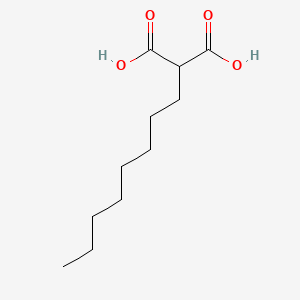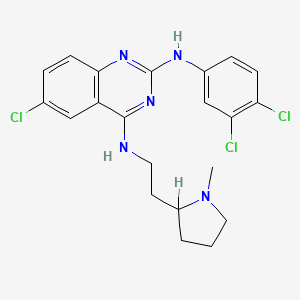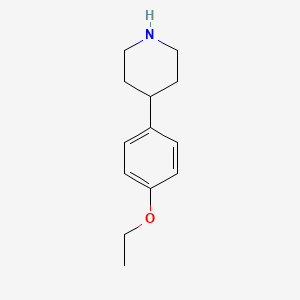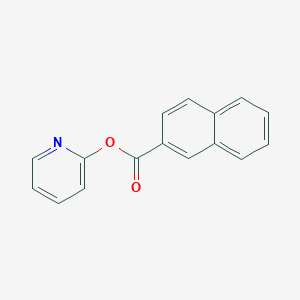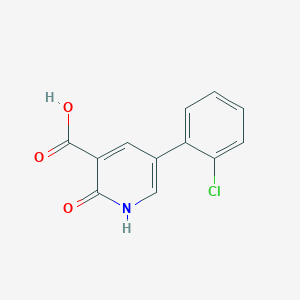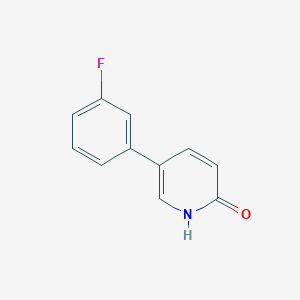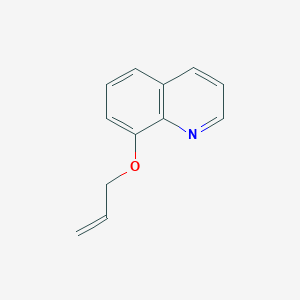
8-(Allyloxy)quinoline
概要
説明
8-(Allyloxy)quinoline is a compound with the linear formula C12H11NO and a molecular weight of 185.228 . It is structurally analogous to 8-hydroxyquinoline .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A study reported the synthesis and structural analysis of porphyrin-based polynucleating ligands bearing 8-methoxy- and this compound units . The synthetic strategies and procedures leading to a series of new porphyrin derivatives bearing two to four 8-hydroxyquinolinyl groups are reported .科学的研究の応用
Selective Allylation of Quinoline
A notable application in scientific research is the C(8)-H bond allylation of quinoline, as demonstrated in a study by Kalsi et al. (2016). This process involves the use of Cp*Co(III) catalysis for the site-selective allylation of quinoline, which proceeds smoothly with various functional groups, including quinoxaline and phenanthridine, highlighting the versatility of 8-(Allyloxy)quinoline in chemical synthesis (Kalsi et al., 2016).
Transformations in Quinoline Derivatives
Méndez et al. (2001) explored the chemistry of quinoline derivatives, utilizing reactions like N-Furoylation and N-allylation to create new C-8 substituted quinolines with potential biological activity. This research underscores the significance of this compound in synthesizing compounds with potential biological applications (Méndez et al., 2001).
Antimicrobial and Cytotoxic Activities
Farhan and Saour (2017) conducted a study focusing on the synthesis of nitrogenous heterocyclic compounds linked to 8-hydroxyquinoline, demonstrating its potential activity as antimicrobial and cytotoxic agents. This highlights another critical application of this compound in the development of pharmacologically active compounds (Farhan & Saour, 2017).
Iron-Catalyzed C-H Allylation
Cong and Zeng (2014) described an iron-catalyzed, 8-amido-enabled regiodivergent C-H allylation of quinolines, showcasing a unique application of this compound in chelation-induced geometrically inaccessible C-H functionalization, which is vital for selective preparation in chemical synthesis (Cong & Zeng, 2014).
Antifungal Agents
The study of quinoline-based antifungals by Musioł et al. (2010) reveals the importance of this compound and its derivatives in the design of new antifungal agents. The structural similarities with other antifungal compounds like terbinafine highlight its potential in developing effective antifungal therapies (Musioł et al., 2010).
Ambiphilic Molecule Studies
Son, Pudenz, and Hoefelmeyer (2010) synthesized and studied 8-(dimesitylboryl)quinoline, an ambiphilic molecule, demonstrating its rapid hydrolysis and coordination with various metal ions. This research adds to the understanding of this compound’s role in the creation of coordination complexes with metals, which is crucial in materials science and catalysis (Son et al., 2010).
作用機序
Target of Action
8-(Allyloxy)quinoline is a derivative of 8-Hydroxyquinoline, which is known to have a broad-ranging pharmacological potential . The primary targets of 8-Hydroxyquinoline derivatives are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases . .
Mode of Action
8-hydroxyquinoline derivatives, including 5-carboxy-8-hydroxyquinoline (iox1), have been reported to inhibit 2og oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase . The inhibition of these enzymes can impact various biological processes, including epigenetic regulation .
Biochemical Pathways
8-hydroxyquinoline derivatives are known to inhibit 2og-dependent enzymes . These enzymes are involved in various biochemical pathways, including DNA repair, collagen biosynthesis, and hypoxic response .
Result of Action
The inhibition of 2og-dependent enzymes by 8-hydroxyquinoline derivatives can impact various biological processes, including dna repair, collagen biosynthesis, and hypoxic response .
生化学分析
Biochemical Properties
8-(Allyloxy)quinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to bind with metalloproteins, influencing their activity. For instance, it can chelate metal ions, which is crucial in modulating the activity of metalloenzymes. This interaction can either inhibit or activate the enzyme, depending on the specific context and the metal ion involved . Additionally, this compound has been shown to interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound has been reported to alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound affects cellular metabolism by interfering with metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions present in the enzyme’s active site . Additionally, this compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions can lead to changes in cellular processes such as replication, transcription, and repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and viability.
特性
IUPAC Name |
8-prop-2-enoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h2-8H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKZWAWNHDVJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332729 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-26-8 | |
| Record name | 8-allyloxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
